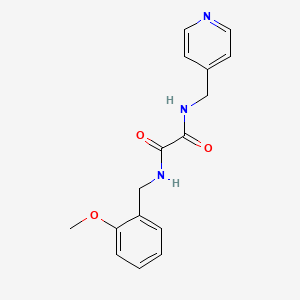

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Historical Context and Evolution of Oxalamide Derivatives in Medicinal Chemistry

The historical trajectory of oxalamide derivatives is rooted in their ability to mimic peptide bonds while offering superior metabolic stability. Early applications focused on their role as protease inhibitors and enzyme modulators, leveraging the oxalamide group’s capacity to form hydrogen bonds with catalytic residues. For instance, the discovery of ZINC05250774 as a neuraminidase inhibitor highlighted the scaffold’s potential in antiviral therapy, with subsequent derivatives like Z2 achieving IC₅₀ values of 0.09 μM, outperforming oseltamivir carboxylate (IC₅₀ = 0.10 μM).

Structural analyses revealed that substitutions on the oxalamide core profoundly influence bioactivity. The introduction of chloro-substituted aryl groups, as seen in Z2 , allowed extension into the 430-cavity of neuraminidase, enhancing inhibitory potency. Concurrently, oxalamide-bridged ferrocenes demonstrated anticancer activity, with compound 3 showing selective cytotoxicity against HeLa cells (IC₅₀ = 23.4 μM) compared to normal HEK293T cells (IC₅₀ = 41.2 μM). These findings underscored the scaffold’s adaptability across therapeutic domains.

The table below summarizes key oxalamide derivatives and their biological activities:

| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Z2 | Neuraminidase | 0.09 μM | |

| Ferrocene-3 | HeLa cells | 23.4 μM | |

| OX(PID)₂ | Cu²⁺/Fe³⁺ sensing | 1:1 binding ratio |

Rationale for Targeting N1-(2-Methoxybenzyl)-N2-(Pyridin-4-Ylmethyl)Oxalamide

The specific targeting of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide arises from its unique structural features, which synergize aromatic stabilization, hydrogen-bonding networks, and metal-coordination potential. The 2-methoxybenzyl group provides electron-donating effects and hydrophobic interactions, while the pyridin-4-ylmethyl moiety introduces π-stacking capabilities and potential for Lewis acid-base interactions.

Molecular docking studies of analogous compounds suggest that the oxalamide bridge anchors the molecule to enzymatic active sites through interactions with arginine residues (e.g., Arg118, Arg292, Arg371 in neuraminidase). The methoxy group’s ortho-substitution may further stabilize binding via van der Waals contacts with hydrophobic pockets, as observed in neuraminidase inhibitors. Additionally, the pyridyl nitrogen’s lone pair could facilitate coordination with metal ions, a property exploited in fluorescent sensors like OX(PID)₂ for Cu²⁺ and Fe³⁺ detection.

Comparative analysis with structurally related oxalamides reveals critical design principles:

- Hydrogen-bonding optimization : The oxalamide core’s –NH groups engage in intramolecular hydrogen bonds, reducing conformational flexibility and enhancing target engagement.

- Aromatic substituent effects : Electron-rich aryl groups improve solubility and π-π interactions, as demonstrated by Z2 ’s chloro-substituted phenyl group.

- Steric considerations : Bulky substituents like ferrocene moieties modulate self-assembly and cytotoxicity, highlighting the balance between steric bulk and bioactivity.

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-22-14-5-3-2-4-13(14)11-19-16(21)15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHYCBXANWFFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Preparation of 2-methoxybenzylamine and pyridin-4-ylmethylamine.

Step 2: Reaction of 2-methoxybenzylamine with oxalyl chloride to form an intermediate.

Step 3: Reaction of the intermediate with pyridin-4-ylmethylamine to yield N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis compare N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide with structurally related oxalamides, focusing on substituent effects, biological activity, and safety profiles:

Key Structural and Functional Differences

Substituent Position Effects: Pyridine Substitution: Pyridin-4-ylmethyl (target compound) vs. pyridin-2-yl (S336, 1769). The 4-position substitution may alter hydrogen-bonding interactions and bioavailability compared to 2-position analogs, which are common in flavoring agents (). Benzyl Modifications: The absence of a 4-methyl group in the target compound (vs.

Biological Activity: Antiviral Potential: While the target compound lacks direct antiviral data, analogs with pyridin-4-ylmethyl groups (e.g., compound 14 in ) show moderate HIV entry inhibition (LC-MS m/z 409.28, yield 39%) . Flavoring vs. Therapeutic Use: S336 and 1769 are optimized for umami enhancement with high safety margins (NOEL 100 mg/kg bw/day, >33 million margin) , whereas the target compound’s pyridin-4-ylmethyl group may align more with therapeutic applications due to its resemblance to bioactive heterocycles.

This contrasts with esters like N-(ethoxycarbonyl)methyl-p-menthane carboxamide, which undergo rapid ester hydrolysis .

Safety Profiles :

- Structurally related flavoring agents (e.g., 1769, 1770) exhibit negligible exposure risks (0.0002 μg/kg bw/day in humans) . The target compound’s safety could be inferred to align with these if metabolic pathways are conserved.

Biological Activity

N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O

- IUPAC Name : N'-[(2-methoxyphenyl)methyl]-N-(pyridin-4-ylmethyl)oxamide

- CAS Number : 920228-06-4

The compound features a methoxybenzyl group and a pyridinylmethyl group linked via an oxalamide backbone, which is crucial for its biological activity.

The biological activity of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide is primarily attributed to its ability to interact with specific biomolecular targets. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects. Research indicates that it can influence signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide. In vitro experiments demonstrated that this compound inhibits the growth of several cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.7 | Inhibition of proliferation |

The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are pivotal in regulating apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized below:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that N1-(2-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide significantly reduced tumor growth in xenograft models of breast cancer, confirming its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy Assessment : Research conducted by Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential role in treating resistant infections .

- Mechanistic Insights : A comprehensive mechanistic study outlined in Biochemical Pharmacology explored how the compound interacts with specific protein targets involved in cell survival pathways, providing insights into its dual role as an anticancer and antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.